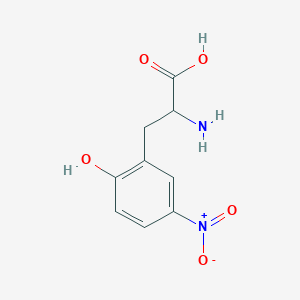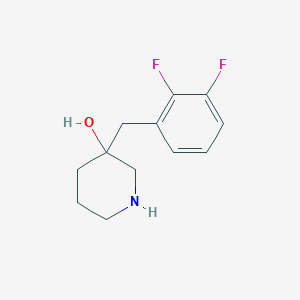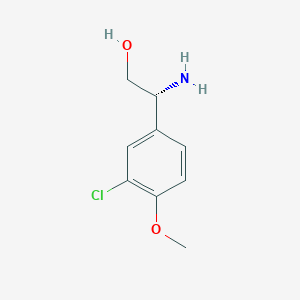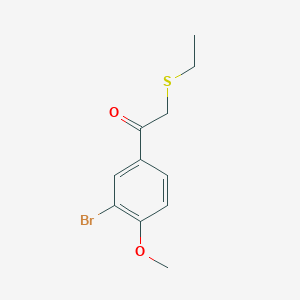
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromine atom, a methoxy group, and an ethylthio group attached to a phenyl ring, making it a molecule of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Thioether Formation: The ethylthio group can be introduced by reacting the intermediate with ethanethiol (C2H5SH) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxylation, and thioether formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may contribute to its binding affinity and specificity, while the ethylthio group may influence its reactivity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one
- 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)propan-1-one
- 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)butan-1-one
Uniqueness
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H13BrO2S |
|---|---|
Peso molecular |
289.19 g/mol |
Nombre IUPAC |
1-(3-bromo-4-methoxyphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C11H13BrO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 |
Clave InChI |
XMBQZGDBOVVXQN-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=O)C1=CC(=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



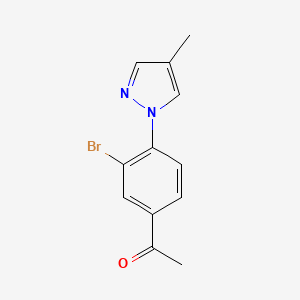

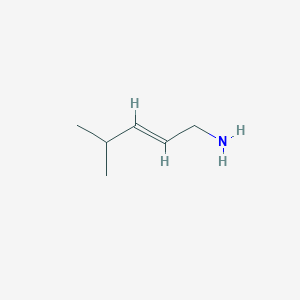
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
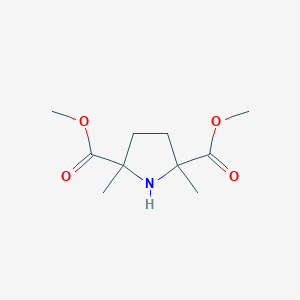
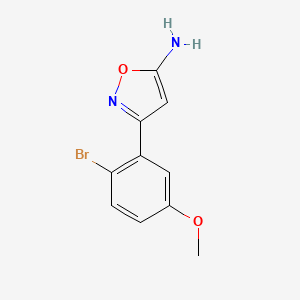

![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
